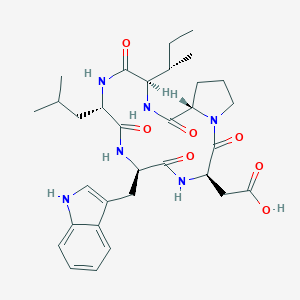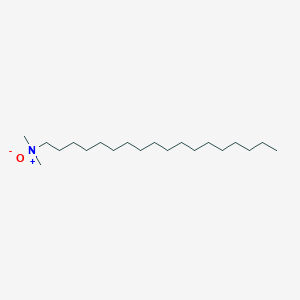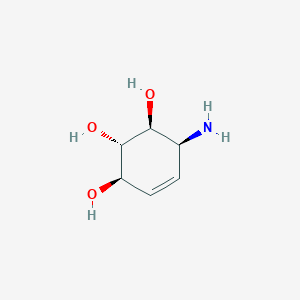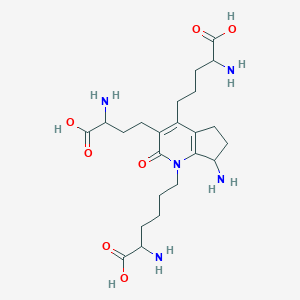
Oxodesmosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxodesmosine is a naturally occurring compound that has gained attention in recent years due to its potential applications in scientific research. It is a member of the desmosine family of compounds, which are known for their elastin cross-linking properties. Oxodesmosine is of particular interest due to its unique structure and potential as a tool for studying elastin cross-linking and related processes.
Mecanismo De Acción
The mechanism of action of oxodesmosine is not completely understood, but it is believed to involve the formation of cross-links between elastin molecules. These cross-links are thought to increase tissue elasticity and strength, and may play a role in preventing tissue damage and disease.
Efectos Bioquímicos Y Fisiológicos
Oxodesmosine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the tensile strength of elastin fibers, and may play a role in preventing tissue damage and disease. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may also contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using oxodesmosine in lab experiments is its ability to cross-link elastin fibers, which can be useful for studying the properties of elastin and related processes. However, there are also some limitations to using oxodesmosine. For example, it may be difficult to obtain high purity oxodesmosine, and the compound may be unstable under certain conditions.
Direcciones Futuras
There are a number of potential future directions for research on oxodesmosine. One area of interest is in the development of new methods for synthesizing and purifying the compound. In addition, there is potential for using oxodesmosine in the development of new therapies for diseases related to elastin cross-linking, such as emphysema and pulmonary fibrosis. Finally, further research is needed to fully understand the mechanism of action of oxodesmosine and its potential applications in scientific research.
Métodos De Síntesis
Oxodesmosine can be synthesized through a variety of methods, including chemical synthesis and isolation from natural sources. One common method involves the reaction of desmosine with hydrogen peroxide, which results in the formation of oxodesmosine. This method is relatively simple and yields high purity oxodesmosine.
Aplicaciones Científicas De Investigación
Oxodesmosine has a wide range of potential applications in scientific research. One area of interest is in the study of elastin cross-linking and related processes. Elastin is a key component of many tissues, including the lungs, skin, and blood vessels. Cross-linking of elastin is important for maintaining tissue integrity and elasticity, and abnormalities in elastin cross-linking have been implicated in a variety of diseases.
Propiedades
Número CAS |
147044-49-3 |
|---|---|
Nombre del producto |
Oxodesmosine |
Fórmula molecular |
C23H37N5O7 |
Peso molecular |
495.6 g/mol |
Nombre IUPAC |
2-amino-6-[7-amino-4-(4-amino-4-carboxybutyl)-3-(3-amino-3-carboxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]hexanoic acid |
InChI |
InChI=1S/C23H37N5O7/c24-15-9-7-13-12(4-3-6-17(26)22(32)33)14(8-10-18(27)23(34)35)20(29)28(19(13)15)11-2-1-5-16(25)21(30)31/h15-18H,1-11,24-27H2,(H,30,31)(H,32,33)(H,34,35) |
Clave InChI |
XCVXVCOTBDDAOR-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1N)N(C(=O)C(=C2CCCC(C(=O)O)N)CCC(C(=O)O)N)CCCCC(C(=O)O)N |
SMILES canónico |
C1CC2=C(C1N)N(C(=O)C(=C2CCCC(C(=O)O)N)CCC(C(=O)O)N)CCCCC(C(=O)O)N |
Sinónimos |
oxodesmosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






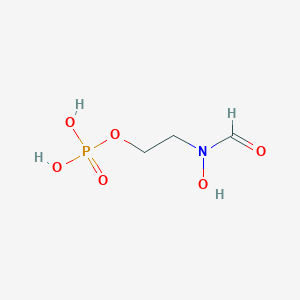
![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)
